2-Iodoquinazoline
Overview
Description
2-Iodoquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry
Mechanism of Action
Target of Action
2-Iodoquinazoline primarily targets the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . These receptors play a crucial role in the growth, proliferation, and differentiation of cells .
Mode of Action
This compound interacts with its targets by inhibiting their activities. It has been shown to inhibit both EGFR and VEGFR-2 activities . The compound’s ability to bind with EGFR and VEGFR-2 receptors has been confirmed by molecular docking .
Biochemical Pathways
The inhibition of EGFR and VEGFR-2 by this compound affects the signaling pathways of these growth factors . Protein Tyrosine Kinases (PTKs), such as EGFR, modify the signaling pathway of growth factors, playing an important role in controlling the physiological cycle of cancer .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADMET) properties, impact its bioavailability. The compound has shown good in silico ADMET calculated profiles .
Result of Action
The result of this compound’s action is the inhibition of cancer cell growth. It has shown anticancer activities against HepG2, MCF-7, HCT116, and A549 cancer cell lines . The compound has also shown low toxicity against VERO normal cells .
Biochemical Analysis
Biochemical Properties
2-Iodoquinazoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which are critical in cell signaling pathways related to cancer progression . The compound binds to the active sites of these receptors, preventing their activation and subsequent signaling cascades.
Cellular Effects
The effects of this compound on cellular processes are profound. In cancer cells, it has been observed to induce apoptosis (programmed cell death) and inhibit proliferation. This compound affects cell signaling pathways, including the EGFR and VEGFR pathways, leading to reduced cell survival and growth . Additionally, this compound influences gene expression by modulating transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding sites of EGFR and VEGFR, inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the signaling pathways that promote cell proliferation and survival. Furthermore, this compound can induce conformational changes in these receptors, enhancing its inhibitory effects.
Preparation Methods
The synthesis of 2-Iodoquinazoline can be achieved through several methods. One common approach involves the iodination of quinazoline derivatives. This can be done using iodine or iodine monochloride in the presence of a suitable oxidizing agent. Another method involves the cyclization of 2-iodoaniline with formamide or formic acid under acidic conditions to form the quinazoline ring .
Industrial production methods for this compound typically involve large-scale iodination reactions, where the reaction conditions are optimized for yield and purity. These methods often use continuous flow reactors to ensure consistent product quality and to minimize the formation of by-products.
Chemical Reactions Analysis
2-Iodoquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of this compound can lead to the formation of 2-aminoquinazoline using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions, strong oxidizing agents for oxidation, and metal hydrides for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Iodoquinazoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including anticancer agents and kinase inhibitors
Biology: The compound is studied for its potential as a molecular probe in biological systems, particularly in the study of enzyme activities and protein interactions.
Material Science: this compound derivatives are explored for their potential use in organic electronics and as precursors for the synthesis of advanced materials.
Comparison with Similar Compounds
2-Iodoquinazoline can be compared with other quinazoline derivatives, such as:
2-Chloroquinazoline: Similar in structure but with a chlorine atom instead of iodine, it has different reactivity and biological activity.
2-Bromoquinazoline: Contains a bromine atom, which also affects its chemical properties and applications.
4-Iodoquinazoline:
The uniqueness of this compound lies in the specific position of the iodine atom, which influences its chemical reactivity and biological activity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-iodoquinazoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMBEYDLDLJTDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316241 | |
Record name | 2-Iodoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1331850-55-5 | |
Record name | 2-Iodoquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1331850-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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